6alpha-Hydroxybudesonide, (11beta,16alpha(S))-
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Overview
Description
The compound identified by the Unique Ingredient Identifier C161153P9R is known as 6.alpha.-hydroxybudesonide, (11.beta.,16.alpha.(S))-. This compound is a derivative of budesonide, a corticosteroid used in the treatment of various inflammatory conditions. The molecular formula of this compound is C25H34O7, and it has a molecular weight of 446.5333 g/mol .
Preparation Methods
The synthesis of 6.alpha.-hydroxybudesonide involves several steps, starting from budesonide. The hydroxylation at the 6.alpha. position is typically achieved through selective oxidation reactions. Common reagents used in this process include oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position . Industrial production methods may involve the use of biocatalysts or microbial fermentation to achieve the desired hydroxylation with high specificity and yield .
Chemical Reactions Analysis
6.alpha.-hydroxybudesonide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming the parent budesonide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
6.alpha.-hydroxybudesonide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of budesonide and its metabolites.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its anti-inflammatory properties and potential use in treating respiratory diseases.
Industry: It is used in the development of new corticosteroid formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 6.alpha.-hydroxybudesonide involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects . The molecular targets include glucocorticoid receptors, and the pathways involved are primarily related to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
6.alpha.-hydroxybudesonide is similar to other hydroxylated derivatives of budesonide, such as 16.alpha.-hydroxybudesonide and 21-hydroxybudesonide. it is unique in its specific hydroxylation pattern, which imparts distinct pharmacological properties. Compared to its parent compound budesonide, 6.alpha.-hydroxybudesonide may exhibit different metabolic stability and receptor binding affinity . Similar compounds include:
- 16.alpha.-hydroxybudesonide
- 21-hydroxybudesonide
- Budesonide
Properties
CAS No. |
93861-53-1 |
---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,2S,4R,6S,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21-,22+,23-,24-,25+/m0/s1 |
InChI Key |
JBVVDXJXIDYDMF-RAIKMPMBSA-N |
Isomeric SMILES |
CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
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